molecular formula C15H11NO3 B12514910 Benzo[d]oxazol-2-yl(4-methoxyphenyl)methanone

Benzo[d]oxazol-2-yl(4-methoxyphenyl)methanone

Cat. No.: B12514910
M. Wt: 253.25 g/mol
InChI Key: DIOBURPRVGHZIW-UHFFFAOYSA-N
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Description

Benzo[d]oxazol-2-yl(4-methoxyphenyl)methanone is a heterocyclic compound that contains both benzoxazole and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]oxazol-2-yl(4-methoxyphenyl)methanone typically involves the reaction of 2-aminophenol with 4-methoxybenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like dichloromethane or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]oxazol-2-yl(4-methoxyphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzo[d]oxazol-2-yl(4-methoxyphenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[d]oxazol-2-yl(4-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[d]oxazol-2-yl(phenyl)methanone
  • Benzo[d]oxazol-2-yl(4-chlorophenyl)methanone
  • Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone

Uniqueness

Benzo[d]oxazol-2-yl(4-methoxyphenyl)methanone is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and can lead to different biological activities and applications .

Properties

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

1,3-benzoxazol-2-yl-(4-methoxyphenyl)methanone

InChI

InChI=1S/C15H11NO3/c1-18-11-8-6-10(7-9-11)14(17)15-16-12-4-2-3-5-13(12)19-15/h2-9H,1H3

InChI Key

DIOBURPRVGHZIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=NC3=CC=CC=C3O2

Origin of Product

United States

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